molecular formula C24H25N3O3 B6135189 (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone

(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone

Cat. No. B6135189
M. Wt: 403.5 g/mol
InChI Key: SYILZCYHUDOOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone, also known as QCM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. QCM belongs to the class of quinoxaline derivatives, which have been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone is not fully understood. However, it has been proposed that (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has also been reported to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been found to induce apoptosis, a programmed cell death, in various cancer cell lines. Apoptosis is a natural process that eliminates damaged or abnormal cells from the body. (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has also been reported to induce cell cycle arrest, which prevents the proliferation of cancer cells. Moreover, (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been found to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

Advantages and Limitations for Lab Experiments

(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity against various microorganisms. However, (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has some limitations, including its low solubility in water and its instability under acidic conditions. Therefore, (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone needs to be formulated in a suitable vehicle and stored under appropriate conditions to maintain its stability and activity.

Future Directions

There are several future directions for the research on (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone. First, further studies are needed to elucidate the exact mechanism of action of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone. Second, more in vivo studies are needed to evaluate the efficacy and safety of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone in animal models. Third, the development of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone derivatives with improved solubility and stability could enhance its therapeutic potential. Fourth, the combination of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone with other anticancer drugs or antibiotics could enhance their efficacy and reduce the risk of drug resistance. Fifth, the development of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone-based nanocarriers could enhance its bioavailability and targeting to specific cells or tissues. In conclusion, (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone is a promising compound that has the potential to be developed as a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone involves the condensation of 3-isopropoxyaniline with 6-bromoquinoxaline-2-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by coupling the resulting amine with 3-piperidinylmethanone. The overall yield of the synthesis is reported to be around 45%.

Scientific Research Applications

(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been found to possess various biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. In vitro studies have shown that (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. Moreover, (3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been reported to possess antiviral activity against the human immunodeficiency virus (HIV).

properties

IUPAC Name

(3-propan-2-yloxyphenyl)-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16(2)30-20-7-3-5-17(13-20)23(28)19-6-4-12-27(15-19)24(29)18-8-9-21-22(14-18)26-11-10-25-21/h3,5,7-11,13-14,16,19H,4,6,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYILZCYHUDOOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone

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